2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a central thiazole ring substituted at position 4 with a 4-chlorophenyl carbamoyl group and at position 2 with a urea linkage. This thiazole core is connected via an acetamide bridge to a 4-methylbenzothiazole moiety. The structural complexity of this molecule confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the urea and acetamide groups) and hydrophobic interactions (via the chlorophenyl and benzothiazole groups) .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-3-2-4-15-17(11)25-20(30-15)24-16(27)9-14-10-29-19(23-14)26-18(28)22-13-7-5-12(21)6-8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYJKVCNKLAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Thiazole linked to dichlorophenyl via acetamide.
- Key Differences : Lacks the benzothiazole moiety and urea group.
- Properties : Increased lipophilicity due to dichlorophenyl substitution, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Compound B : N-(4-Phenyl-2-thiazolyl)acetamide ()
- Structure : Simpler thiazole with phenyl and acetamide substituents.
- Key Differences : Absence of chlorophenyl carbamoyl and benzothiazole groups.
- Properties : Reduced molecular weight (242.7 g/mol vs. ~470 g/mol for the target) and fewer hydrogen-bonding sites, likely diminishing binding affinity in biological systems .
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structure : Triazole core with chlorophenyl and methoxyphenyl substituents, linked to benzothiazole via a sulfanyl-acetamide bridge.
- Key Differences : Replacement of thiazole with triazole; methoxyphenyl introduces electron-donating effects, contrasting with the target’s electron-withdrawing 4-chlorophenyl group.
Functional Group Variations
Urea vs. Carbamoyl Modifications
- The target’s urea linkage (from 4-chlorophenyl carbamoyl) enables strong hydrogen-bonding interactions, as seen in similar compounds forming R₂²(8) motifs (e.g., Compound A) .
- Cyclohexylcarbamoyl analogs () exhibit bulkier substituents, reducing steric accessibility but enhancing hydrophobic interactions in nonpolar environments .
Benzothiazole vs. Simpler Heterocycles
- The 4-methylbenzothiazole in the target compound contributes to π-π stacking and hydrophobic interactions, a feature absent in simpler thiazoles (e.g., Compound B).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | 303.1 | 242.7 | ~540 |
| Key Substituents | 4-ClPh, Benzothiazole | 3,4-Cl₂Ph | Phenyl | 4-MeOPh, Triazole |
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.2 | ~3.0 |
| Hydrogen-Bond Donors | 3 | 2 | 1 | 2 |
| Solubility (mg/mL) | Low (chlorophenyl) | Very Low (dichlorophenyl) | Moderate (simpler structure) | Moderate (methoxy group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
